2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol
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Overview
Description
2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol is a fluorinated organic compound with the molecular formula C8H9F2NO. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to an ethyl chain, which is further connected to a 6-methylpyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace hydrogen atoms with fluorine atoms on the pyridine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2,2-difluoro-2-(6-methylpyridin-3-yl)acetaldehyde.
Reduction: Formation of 2,2-difluoro-2-(6-methylpyridin-3-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,2-Difluoro-2-(3-pyridyl)ethanol
- 2,2-Difluoro-2-(4-methylpyridin-3-yl)ethanol
- 2,2-Difluoro-2-(6-chloropyridin-3-yl)ethanol
Comparison: 2,2-Difluoro-2-(6-methylpyridin-3-yl)ethanol is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .
Properties
IUPAC Name |
2,2-difluoro-2-(6-methylpyridin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-6-2-3-7(4-11-6)8(9,10)5-12/h2-4,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEGEIXSYLHYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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